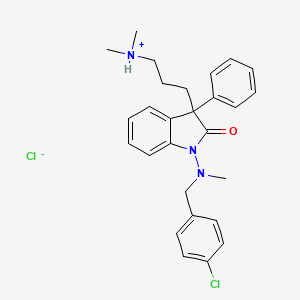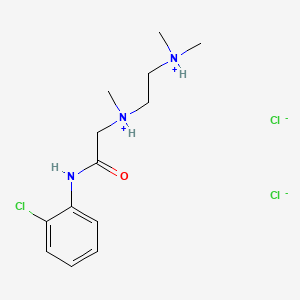
o-Chloro-2-(methyl(2-(dimethylamino)ethyl)amino)acetanilide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride is a complex organic compound that features both chloroaniline and dimethylazaniumyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride typically involves multiple steps. The initial step often includes the formation of the chloroaniline derivative, followed by the introduction of the oxoethyl group. The final step involves the addition of the dimethylazaniumyl group, resulting in the formation of the dichloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
化学反応の分析
Types of Reactions
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds with different functional groups.
科学的研究の応用
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other chloroaniline derivatives and dimethylazaniumyl-containing compounds. Examples include:
Chloroaniline derivatives: Compounds with similar chloroaniline structures but different substituents.
Dimethylazaniumyl compounds: Compounds containing the dimethylazaniumyl group but with different functional groups attached.
Uniqueness
The uniqueness of [2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium dichloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
101651-65-4 |
|---|---|
分子式 |
C13H22Cl3N3O |
分子量 |
342.7 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(dimethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C13H20ClN3O.2ClH/c1-16(2)8-9-17(3)10-13(18)15-12-7-5-4-6-11(12)14;;/h4-7H,8-10H2,1-3H3,(H,15,18);2*1H |
InChIキー |
XELBOPHJKRXBEN-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



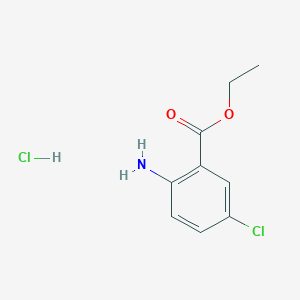
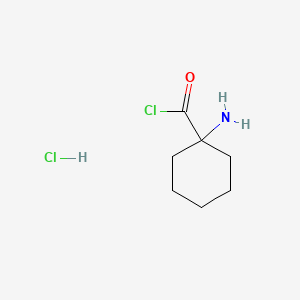

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
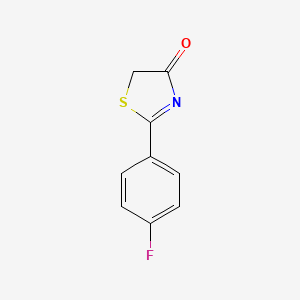
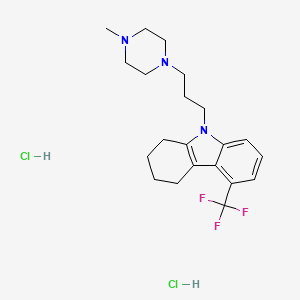
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)





